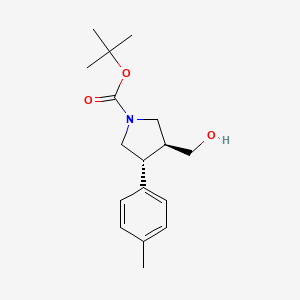![molecular formula C11H14N2OS B1405753 (3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid CAS No. 1451390-45-6](/img/structure/B1405753.png)
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Vue d'ensemble
Description
“(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid” is a chemical compound with the molecular formula C10H7F5N2O2 . It is also known as 1H-Cyclopropa [3,4]cyclopenta [1,2-c]pyrazole-1-acetic acid, 5,5-difluoro-3b,4,4a,5-tetrahydro-3- (trifluoromethyl)-, (3bS,4aR)- .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a cyclopropa ring fused with a cyclopenta ring, which is further fused with a pyrazole ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.17 . Its density is predicted to be 1.96±0.1 g/cm3, and its boiling point is predicted to be 325.8±42.0 °C .Applications De Recherche Scientifique
Optically Active Clusters and Complexes
One significant application of this compound is in the formation of optically active clusters and complexes. For instance, Kirin et al. (2002) found that reactions of this compound with triosmium clusters result in the formation of diastereomers with chelate-bridging ligands, which were studied using X-ray analysis to determine their absolute configuration (Kirin et al., 2002). Similarly, Savel’eva et al. (2004) synthesized copper(II) complexes using derivatives of this compound, revealing structural insights through X-ray diffraction (Savel’eva et al., 2004).
Synthesis and Structural Analysis
Further, Kirin et al. (2000) studied the reactions of the compound with terpene derivatives and triosmium clusters, leading to the formation of complexes with coordinated ligands, which were analyzed using X-ray diffraction to establish their absolute configuration (Kirin et al., 2000). Another study by Savel’eva et al. (2003) focused on synthesizing paramagnetic complexes using ethyl derivatives of the compound, revealing insights into their structure and coordination polyhedron (Savel’eva et al., 2003).
Spectroscopic and Nonlinear Optical Properties
Tamer et al. (2015) conducted a combined experimental and theoretical study on a similar molecule, focusing on its crystal packing, hydrogen bond interactions, and nonlinear optical activity, as shown through spectroscopic investigations (Tamer et al., 2015).
Synthesis of Novel Compounds
The synthesis of novel compounds using this or similar molecules has been a key area of research. For example, Gharbi et al. (2005) synthesized new tetracyclic 6H-[1]benzopyrano[3,4-e]pyrazolo[1,5-a]pyrimidin-6-ones using a series of reactions that involved this compound, contributing to the development of new pharmaceuticals (Gharbi et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-5-8-7(13(12-5)10(14)15)4-6-9(8)11(6,2)3/h6,9H,4H2,1-3H3,(H,14,15)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLKYZMMLKYHE-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3C(C2)C3(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1[C@H]3[C@@H](C2)C3(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)
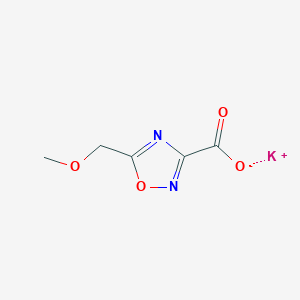


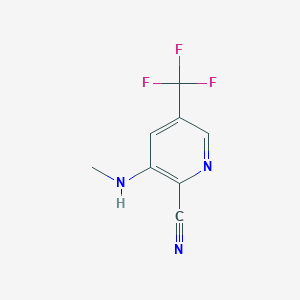
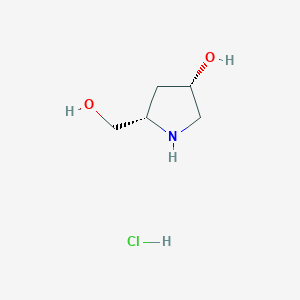
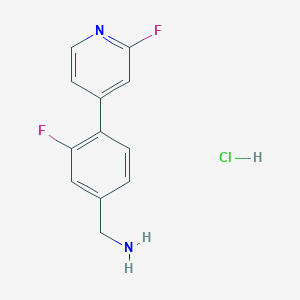
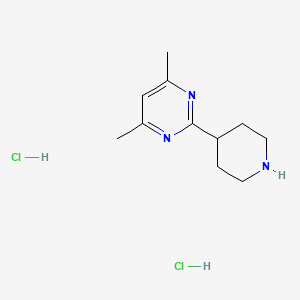
![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)

